molecular formula C19H17FN2O3 B2595351 2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide CAS No. 946210-19-1

2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2595351
CAS No.: 946210-19-1
M. Wt: 340.354
InChI Key: MDWFHDYGFBNXHS-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenoxy group, an isoxazole ring, and an acetamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 2-fluorophenol intermediate, which is achieved through the nucleophilic substitution of a fluorine atom on a benzene ring.

    Isoxazole Ring Formation: The next step involves the construction of the isoxazole ring. This can be accomplished through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound.

    Acetamide Formation: The final step involves the coupling of the fluorophenoxy intermediate with the isoxazole ring and the introduction of the acetamide group. This can be achieved through an amide bond formation reaction using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes may be developed to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study the effects of fluorinated and isoxazole-containing compounds on biological systems. It may serve as a probe or tool compound in various assays.

    Medicine: The compound has potential applications in medicinal chemistry, where it can be investigated for its pharmacological properties and potential therapeutic uses. Its structure may be modified to enhance its activity or selectivity towards specific biological targets.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group and isoxazole ring may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The acetamide moiety can also play a role in binding interactions and overall molecular stability. Detailed studies are required to elucidate the exact molecular targets and pathways involved in the compound’s effects.

Comparison with Similar Compounds

2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide: This compound lacks the p-tolyl group, which may affect its chemical and biological properties.

    2-(2-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide: The substitution of fluorine with chlorine can lead to differences in reactivity and interactions with biological targets.

    2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)propionamide:

By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify key features that contribute to the compound’s unique properties.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-13-6-8-14(9-7-13)18-10-15(22-25-18)11-21-19(23)12-24-17-5-3-2-4-16(17)20/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWFHDYGFBNXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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